molecular formula C7H9N B1581364 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated CAS No. 9003-18-3

2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated

Cat. No. B1581364
CAS RN: 9003-18-3
M. Wt: 107.15 g/mol
InChI Key: NTXGQCSETZTARF-UHFFFAOYSA-N
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Patent
US06472481B1

Procedure details

Butadiene/acrylonitrile copolymers having acrylonitrile contents of 5 to 60, preferably 10 to 50 wt. % (NBR)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4].[C:5](#N)C=C.[C:9](#N)C=C>>[CH3:5][C:3](=[CH2:4])[CH3:2].[CH2:1]=[CH:2][C:3](=[CH2:9])[CH3:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C.C(C=C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)=C.C=CC(C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.